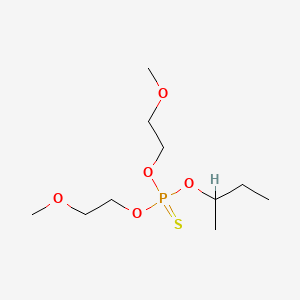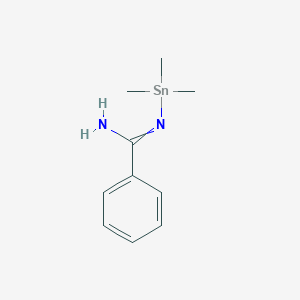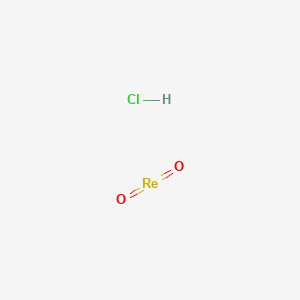
Dioxorhenium--hydrogen chloride (1/1)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dioxorhenium–hydrogen chloride (1/1) is a chemical compound that features rhenium in its oxidation state. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, and industry. Rhenium is a rare, heavy, transition metal with high melting points and significant resistance to wear and corrosion, making its compounds valuable in high-stress environments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of dioxorhenium–hydrogen chloride typically involves the reaction of rhenium compounds with hydrochloric acid under controlled conditions. One common method includes the reaction of rhenium heptoxide with hydrochloric acid, which results in the formation of dioxorhenium–hydrogen chloride. The reaction conditions often require precise temperature control and the use of inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of dioxorhenium–hydrogen chloride may involve the use of rhenium-containing ores. These ores are processed to extract rhenium, which is then reacted with hydrochloric acid in large reactors. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove impurities.
化学反応の分析
Types of Reactions: Dioxorhenium–hydrogen chloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to higher oxidation states under specific conditions.
Reduction: It can be reduced to lower oxidation states using reducing agents.
Substitution: It can participate in substitution reactions where ligands are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate or nitric acid.
Reduction: Reducing agents like hydrogen gas or sodium borohydride.
Substitution: Ligands such as phosphines or amines can be used under controlled conditions.
Major Products: The products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxides of rhenium, while reduction may produce lower oxidation state compounds.
科学的研究の応用
Dioxorhenium–hydrogen chloride has several applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and oxidation processes.
Biology: Its potential use in biological systems is being explored, particularly in the study of enzyme mimetics and as a probe for biochemical pathways.
Medicine: Research is ongoing into its use in radiopharmaceuticals for diagnostic imaging and cancer treatment.
Industry: It is used in the production of high-performance alloys and as a catalyst in petrochemical refining.
作用機序
The mechanism by which dioxorhenium–hydrogen chloride exerts its effects involves its ability to interact with various molecular targets. In catalytic processes, it can facilitate the transfer of electrons or atoms, thereby accelerating chemical reactions. Its interaction with biological molecules may involve binding to specific sites on enzymes or receptors, influencing their activity and function.
類似化合物との比較
- Dioxorhenium–hydrogen fluoride
- Dioxorhenium–hydrogen bromide
- Dioxorhenium–hydrogen iodide
Comparison: Dioxorhenium–hydrogen chloride is unique due to its specific reactivity and stability compared to its analogs. For instance, dioxorhenium–hydrogen fluoride may exhibit different reactivity due to the stronger electronegativity of fluorine, while dioxorhenium–hydrogen bromide and dioxorhenium–hydrogen iodide may have different solubility and stability profiles.
特性
CAS番号 |
66446-69-3 |
|---|---|
分子式 |
ClHO2Re |
分子量 |
254.67 g/mol |
IUPAC名 |
dioxorhenium;hydrochloride |
InChI |
InChI=1S/ClH.2O.Re/h1H;;; |
InChIキー |
OEVDHCUKVSOPEV-UHFFFAOYSA-N |
正規SMILES |
O=[Re]=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
![2-Methyl-2-[methyl(phenyl)sulfamoyl]propanoic acid](/img/structure/B14475933.png)
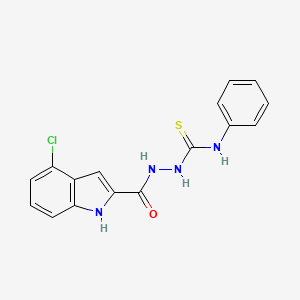
![2-{[2-(2,4-Dichlorophenoxy)ethyl]sulfanyl}-1,3-benzothiazole](/img/structure/B14475945.png)
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
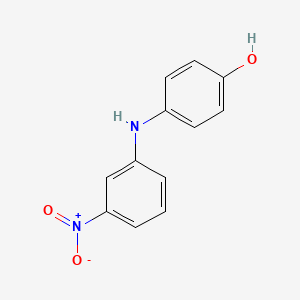
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
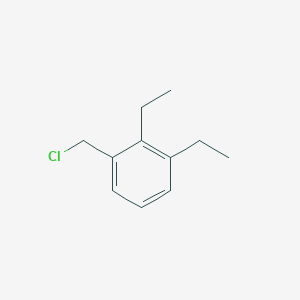
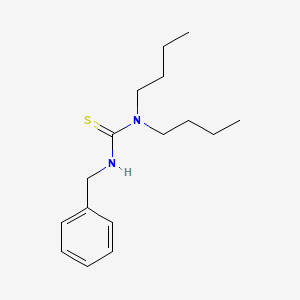

![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
![2,4,6,8,8-Pentamethyl-2,4-diazabicyclo[4.2.0]octane-3,5-dione](/img/structure/B14475995.png)
